Ethyl 2-amino-4-bromobenzoate
Overview
Description
Ethyl 2-amino-4-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromine substituents are located at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol for alkoxide substitution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Ethyl 2-amino-4-alkoxybenzoate.
Reduction: Ethyl 2-amino-4-aminobenzoate.
Oxidation: Ethyl 2-nitro-4-bromobenzoate.
Scientific Research Applications
Ethyl 2-amino-4-bromobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of drugs targeting various diseases.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-bromobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Ethyl 2-amino-4-bromobenzoate can be compared with similar compounds such as:
Ethyl 2-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 2-amino-5-bromobenzoate: Bromine substitution at the 5-position, affecting the compound’s chemical and biological properties.
Uniqueness: this compound is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and interactions with biological targets. The ethyl ester group also contributes to its distinct physicochemical properties compared to other similar compounds.
Biological Activity
Ethyl 2-amino-4-bromobenzoate, with the molecular formula C9H10BrNO2, is a benzoic acid derivative notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an ethyl ester group attached to the carboxyl group of benzoic acid, with an amino group at the 2-position and a bromine atom at the 4-position on the benzene ring. This unique substitution pattern influences its reactivity and biological interactions, making it a significant compound in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Binding : The compound may bind to specific receptors, influencing various physiological processes.
- Lipophilicity : The ethyl ester enhances the compound's lipophilicity, aiding in membrane permeability and bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in disc diffusion assays, suggesting potent antibacterial properties .
Anticancer Activity
This compound has been investigated for its potential anticancer effects. In vitro studies revealed that it could inhibit the growth of various cancer cell lines. The compound's structural similarity to other bioactive molecules suggests a potential role in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-4-chlorobenzoate | C9H10ClNO2 | Chlorine substitution affects reactivity |
Methyl 2-amino-5-bromobenzoate | C9H10BrN | Variation in bromine position alters biological activity |
Ethyl 3-amino-4-bromobenzoate | C9H10BrNO2 | Different amino group position affects binding affinity |
This table illustrates how variations in substitution can lead to different biological activities and reactivities among these compounds.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. Results indicated that this compound exhibited strong activity against multiple pathogens, reinforcing its potential as a lead candidate for developing new antimicrobial agents .
Investigation into Anticancer Properties
Another investigation focused on the anticancer potential of this compound. The study employed various cancer cell lines to assess cytotoxicity and found that the compound induced apoptosis in a dose-dependent manner. These findings highlight its promise as a therapeutic agent against cancer .
Properties
IUPAC Name |
ethyl 2-amino-4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZIJUVSOCRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.